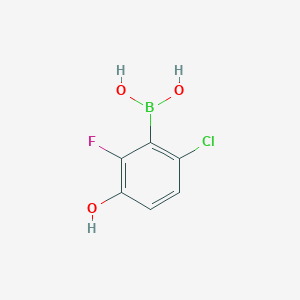

2-Chloro-6-fluoro-5-hydroxyphenylboronic acid

Descripción general

Descripción

2-Chloro-6-fluoro-5-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H5BClFO3 and its molecular weight is 190.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

The compound has 3 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count , which may influence its pharmacokinetic properties.

Result of Action

The interaction of boronic acids with biological targets can lead to changes in the function of these targets, potentially resulting in various molecular and cellular effects .

Action Environment

Factors such as ph and temperature can influence the stability and reactivity of boronic acids .

Actividad Biológica

2-Chloro-6-fluoro-5-hydroxyphenylboronic acid (CAS Number: 958646-67-8) is a boronic acid derivative that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups, which significantly influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BClFO₃. The structural arrangement allows for various interactions, particularly through hydrogen bonding due to the hydroxyl group, while the halogen substituents modify the electronic properties of the molecule. This compound is primarily utilized in Suzuki cross-coupling reactions , facilitating the formation of carbon-carbon bonds in organic synthesis.

The biological activity of this compound is attributed to its ability to form reversible covalent bonds with biological targets, including enzymes and receptors. This property is crucial for its pharmacological effects, as it can modulate enzyme activity and influence cellular signaling pathways.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Chloro-6-fluorophenol | 2040-90-6 | 0.96 | Lacks boron; used as a precursor in organic synthesis. |

| 2-Chloro-5-formylphenylboronic acid | 958646-70-3 | 0.90 | Contains a formyl group; potential for different reactivity patterns. |

| 5-Fluoro-2-hydroxyphenylboronic acid | Not listed | 0.90 | Hydroxyl substitution alters biological activity. |

| 2-Chloro-5-cyanophenylboronic acid | Not listed | 0.84 | Cyanide group may enhance electronic properties. |

| 4-Bromomethylphenylboronic acid | Not listed | 0.82 | Bromine substitution provides different reactivity profiles. |

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, including protein tyrosine phosphatases (PTPs), which are critical in regulating various cellular processes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, including Mycobacterium tuberculosis due to its ability to inhibit MptpB, a virulence factor that aids in bacterial survival within the host.

- Anti-Cancer Activity : In vitro assays have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

A study published in Scientific Reports evaluated the efficacy of MptpB inhibitors, including derivatives related to this compound, in controlling tuberculosis infections in animal models. The results indicated a significant reduction in bacterial burden and improved pathological outcomes compared to vehicle-treated groups, highlighting the therapeutic potential of this compound in infectious diseases .

Aplicaciones Científicas De Investigación

2-Chloro-6-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H6BClO3. It is a derivative of phenylboronic acid, with a chlorine atom at the second position and a hydroxyl group at the sixth position. This compound is utilized in organic synthesis reactions, especially Suzuki-Miyaura cross-coupling reactions. Boronic acids and their derivatives can interact with biological targets such as enzymes and receptors, leading to diverse biological activities.

Chemical Reactions

2-Chloro-6-hydroxyphenylboronic acid can undergo several types of chemical reactions:

- Suzuki-Miyaura Coupling: The boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

- Oxidation: Boronic acid can be oxidized to form phenols or other oxygenated derivatives.

- Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

- Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

- Oxidation: Employs oxidizing agents like hydrogen peroxide or sodium periodate.

- Substitution: Requires nucleophiles such as amines or thiols.

Major Products:

- Suzuki-Miyaura Coupling: Produces biaryl compounds.

- Oxidation: Yields phenols.

- Substitution: Creates various substituted phenyl derivatives.

Scientific Research Applications

2-Chloro-6-hydroxyphenylboronic acid is applied in scientific research across multiple fields:

- Chemistry: Used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds, which is important in synthesizing complex organic molecules.

- Biology: Interacts with biological molecules like sugars and enzymes, making it useful in biochemical assays and drug design.

- Medicine: Explored as a potential enzyme inhibitor for treating diseases like cancer and diabetes.

- Industry: Used in producing pharmaceuticals, agrochemicals, and advanced materials.

Propiedades

IUPAC Name |

(6-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBSCHINLGAFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.